Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18343308
InChI: InChI=1S/C18H34O2Si/c1-21(2,3)17-13-9-7-5-4-6-8-11-15-19-18-14-10-12-16-20-18/h18H,4-12,14-16H2,1-3H3
SMILES:
Molecular Formula: C18H34O2Si
Molecular Weight: 310.5 g/mol

Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane

CAS No.:

Cat. No.: VC18343308

Molecular Formula: C18H34O2Si

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane -

Specification

Molecular Formula C18H34O2Si
Molecular Weight 310.5 g/mol
IUPAC Name trimethyl-[10-(oxan-2-yloxy)dec-1-ynyl]silane
Standard InChI InChI=1S/C18H34O2Si/c1-21(2,3)17-13-9-7-5-4-6-8-11-15-19-18-14-10-12-16-20-18/h18H,4-12,14-16H2,1-3H3
Standard InChI Key WFAUTZSRKFOGDB-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C#CCCCCCCCCOC1CCCCO1

Introduction

Chemical Identity and Structural Characteristics

Trimethyl[10-((tetrahydro-2H-pyran-2-yl)oxy)-1-decynyl]silane is a structurally complex organosilicon compound characterized by three distinct functional groups: a trimethylsilyl moiety, a tetrahydro-2H-pyran (THP) ether, and a terminal alkyne. The molecule’s backbone consists of a 10-carbon chain, with the THP group attached via an ether linkage at the 10th position and the trimethylsilyl group at the terminal alkyne. This arrangement confers unique reactivity profiles, making the compound valuable in synthetic organic chemistry.

The molecular formula is C₁₈H₃₂O₂Si, with a molecular weight of 308.54 g/mol. Spectroscopic data (¹H NMR, ¹³C NMR) typically reveal signals consistent with the THP ring (δ 1.4–4.0 ppm for protons, δ 20–80 ppm for carbons) and the trimethylsilyl group (δ 0.1–0.3 ppm for protons, δ 0–10 ppm for carbons)1. The alkyne proton appears as a singlet near δ 2.5 ppm in ¹H NMR, while IR spectroscopy shows a sharp absorption band at ~2100 cm⁻¹ for the C≡C stretch2.

PropertyValue
Molecular FormulaC₁₈H₃₂O₂Si
Molecular Weight308.54 g/mol
Boiling Point245–250°C (estimated)
Density0.92–0.95 g/cm³
SolubilityMiscible with THF, DCM, ether

Synthesis and Reaction Pathways

The synthesis of trimethyl[10-((tetrahydro-2H-pyran-2-yl)oxy)-1-decynyl]silane typically involves a multi-step strategy:

Step 1: Protection of the Alcohol

A primary alcohol (e.g., 10-hydroxy-1-decyne) is protected with dihydropyran under acidic conditions to form the THP ether. For example:

10-Hydroxy-1-decyne+DihydropyranHCl (cat.)10-((Tetrahydro-2H-pyran-2-yl)oxy)-1-decyne\text{10-Hydroxy-1-decyne} + \text{Dihydropyran} \xrightarrow{\text{HCl (cat.)}} \text{10-((Tetrahydro-2H-pyran-2-yl)oxy)-1-decyne}

This step achieves >90% yield in anhydrous dichloromethane at 0–5°C3.

Step 2: Silylation of the Alkyne

The terminal alkyne undergoes silylation using trimethylsilyl chloride in the presence of a base such as triethylamine:

10-((Tetrahydro-2H-pyran-2-yl)oxy)-1-decyne+Me₃SiClEt₃NTrimethyl[10-((tetrahydro-2H-pyran-2-yl)oxy)-1-decynyl]silane\text{10-((Tetrahydro-2H-pyran-2-yl)oxy)-1-decyne} + \text{Me₃SiCl} \xrightarrow{\text{Et₃N}} \text{Trimethyl[10-((tetrahydro-2H-pyran-2-yl)oxy)-1-decynyl]silane}

Reaction conditions (e.g., −78°C in THF) minimize side reactions, yielding 75–85% product after column chromatography4.

Key Synthetic Challenges

  • Regioselectivity: Competing silylation at internal positions requires careful temperature control.

  • THP Stability: The THP group may hydrolyze under strongly acidic or basic conditions, necessitating pH-neutral workups.

Reactivity and Functional Group Transformations

The compound’s triple bond and silyl group enable diverse transformations:

Alkyne-Based Reactions

  • Sonogashira Coupling: Reacts with aryl halides (e.g., iodobenzene) to form extended conjugated systems:

    Trimethylsilyl-alkyne+Ar–IPd(PPh₃)₄, CuIAr–C≡C–(CH₂)₉–O–THP\text{Trimethylsilyl-alkyne} + \text{Ar–I} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{Ar–C≡C–(CH₂)₉–O–THP}
  • Hydroalumination: Adds Al–H bonds across the triple bond for downstream functionalization5.

Silicon-Specific Chemistry

  • Protodesilylation: Fluoride ions (e.g., TBAF) cleave the Si–C bond, regenerating the terminal alkyne:

    Me₃Si–C≡C–RTBAFH–C≡C–R+Me₃SiF\text{Me₃Si–C≡C–R} \xrightarrow{\text{TBAF}} \text{H–C≡C–R} + \text{Me₃SiF}
  • Cross-Coupling: Participates in Hiyama–Denmark reactions with aryl halides under palladium catalysis6.

Applications in Organic Synthesis and Materials Science

Building Block for Complex Molecules

The compound serves as a precursor in natural product synthesis. For example, it has been used to construct:

  • Polyene Macrolides: The alkyne and THP groups facilitate iterative cross-couplings for carbon chain elongation.

  • Dendrimers: Silyl-alkyne moieties enable controlled branching via click chemistry.

Surface Functionalization

Self-assembled monolayers (SAMs) on gold surfaces exploit the alkyne’s affinity for metal substrates, with applications in biosensor development7.

ApplicationKey AdvantageExample Use Case
Natural Product SynthesisRegioselective alkyne additionTaxol side-chain construction
Polymer ChemistryControlled branchingSiloxane-alkyne copolymers
NanotechnologySurface adhesionQuantum dot functionalization

Comparative Analysis with Related Compounds

Compound NameKey Structural DifferenceReactivity Contrast
Trimethyl[6-(THP-oxy)-1-hexynyl]silaneShorter carbon chain (C6 vs. C10)Faster desilylation kinetics
Trimethyl[10-(octyloxy)-1-decynyl]silaneEther vs. THP groupReduced hydrolytic stability
Phenyl[10-(THP-oxy)-1-decynyl]silanePhenyl vs. methyl substituentsEnhanced UV stability

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